molecular formula C17H14FN3O5S B2434107 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate CAS No. 442679-39-2

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate

Cat. No.: B2434107
CAS No.: 442679-39-2
M. Wt: 391.37
InChI Key: CYJWWWUOUJEZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is a synthetic small molecule designed for research purposes, integrating a sulfonamide-linked pyrazole core—a structure recognized as a privileged scaffold in medicinal chemistry. The 5-amino-1-aryl-pyrazole moiety is a feature present in compounds that have been investigated as selective inhibitors of key biological targets. For instance, analogous structures have been identified as highly selective inhibitors of kinases like p38 MAP kinase, and orally available inhibitors of receptor tyrosine kinases such as FGFR . The incorporation of the 4-methoxybenzenesulfonyl group is a significant structural element, as sulfonamide derivatives are extensively explored in drug discovery for their ability to interact with a wide range of enzymes and receptors . This specific molecular architecture suggests potential utility in biochemical and pharmacological research, particularly in programs focused on signal transduction, enzyme inhibition, and cellular proliferation. Researchers may find this compound valuable for probing structure-activity relationships, developing novel therapeutic agents, or as a chemical probe to study specific biological pathways. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S/c1-25-11-6-8-12(9-7-11)27(23,24)21-15(19)10-16(20-21)26-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWWWUOUJEZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group. The final step involves the esterification of the sulfonylpyrazole with 2-fluorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate involves the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as reduced inflammation or inhibited cancer cell growth .

Biological Activity

The compound 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate (often referred to as C050-0365) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 401.44 g/mol. It features a pyrazole core with a methoxybenzenesulfonyl group and a fluorobenzoate moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H19N3O5S
Molecular Weight401.44 g/mol
LogP (Partition Coefficient)3.193
Water Solubility (LogSw)-3.61
Polar Surface Area88.289 Ų

Enzyme Inhibition

Recent studies have identified that 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate exhibits notable inhibitory effects on various enzymes, particularly cathepsins, which are cysteine proteases involved in protein degradation and implicated in several diseases.

  • Cathepsin B : The compound demonstrated an IC50 value of approximately 9.56 µM , indicating moderate inhibition of this enzyme, which is often overexpressed in cancerous tissues .
  • Cathepsin G : Another significant target, with an IC50 of 20.8 µM , suggests potential therapeutic applications in conditions where cathepsin G is involved .
  • Kallikrein-5 : Exhibited an IC50 of 2.54 µM , indicating strong inhibition, which may be relevant for skin-related disorders .

Structure-Activity Relationships (SAR)

The presence of the methoxybenzenesulfonyl group is crucial for enhancing the lipophilicity and overall bioactivity of the compound. Modifications on the pyrazole ring and the introduction of fluorine at the benzoate position have been shown to significantly affect the binding affinity to target enzymes.

Anticancer Activity

In a study conducted by the Penn Center for Molecular Discovery, compounds similar to C050-0365 were screened against various cancer cell lines. The results indicated that compounds with similar structures exhibited cytotoxic effects against glioblastoma cells, suggesting that the pyrazole scaffold could be further optimized for anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate, and how can intermediates be optimized?

  • Methodological Answer : The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step protocols. For analogous compounds, cyclization of hydrazine derivatives with β-ketoesters or carbonyl intermediates is a key step, followed by sulfonylation using 4-methoxybenzenesulfonyl chloride. Oxidation and acylation reactions are critical for introducing the 2-fluorobenzoate ester moiety. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride have been synthesized via formylation and oxidation . Optimization involves adjusting reaction temperatures (e.g., 60–80°C for sulfonylation) and using catalysts like DMAP for esterification. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The 4-methoxybenzenesulfonyl group shows characteristic aromatic protons at δ 7.6–8.0 ppm and a methoxy singlet at δ 3.8–4.0 ppm. The 2-fluorobenzoate ester exhibits splitting patterns due to 3JFH^3J_{F-H} coupling .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018 for refinement) resolves the 3D structure. For similar pyrazole derivatives, SCXRD confirmed dihedral angles between aromatic rings (e.g., 75.2° between pyrazole and sulfonylphenyl groups) and hydrogen-bonding networks .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

  • Methodological Answer : Key properties include:

  • LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity.
  • Solubility : Enhanced in DMSO (>50 mM) but limited in aqueous buffers. Use surfactants (e.g., Tween-80) for in vitro studies.
  • Stability : Susceptible to hydrolysis at the ester group under basic conditions. Store at -20°C in anhydrous DMSO .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity Data : While specific data are unavailable, structurally related sulfonamides show moderate acute toxicity (LD50_{50} > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxybenzenesulfonyl vs. 4-methylphenyl) influence COX-2 inhibition potency?

  • Methodological Answer : Structure-activity relationship (SAR) studies on diarylpyrazole sulfonamides (e.g., celecoxib analogs) reveal that electron-withdrawing groups (e.g., -SO2_2MeO) enhance COX-2 selectivity by 10–100-fold compared to -CH3_3. The 2-fluorobenzoate ester may reduce metabolic clearance by sterically hindering esterase activity. Competitive enzyme assays (IC50_{50}) and molecular docking (e.g., AutoDock Vina) validate binding to COX-2’s hydrophobic pocket .

Q. What crystallographic parameters distinguish this compound from non-fluorinated analogs?

  • Methodological Answer : Fluorine substitution alters crystal packing via C–F···π interactions. For example, in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole, F atoms participate in short contacts (3.0–3.2 Å) with adjacent aromatic rings, stabilizing the lattice. Compare with non-fluorinated analogs, which rely on van der Waals interactions .

Q. How can HPLC methods be optimized for quantifying this compound in plasma pharmacokinetic studies?

  • Methodological Answer :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/ammonium acetate buffer (pH 6.5, 10 mM) in a 55:45 ratio.
  • Detection : UV at 254 nm (λmax_{max} for pyrazole-sulfonamides).
  • Validation : Achieve linearity (R2^2 > 0.99) over 0.1–50 µg/mL with LOD 0.03 µg/mL. Use protein precipitation (acetonitrile) for plasma sample preparation .

Q. What metabolic pathways are predicted for this compound, and how can its half-life be improved?

  • Methodological Answer : Primary pathways include:

  • Ester Hydrolysis : Catalyzed by carboxylesterases, yielding 2-fluorobenzoic acid and pyrazole-sulfonamide.
  • Sulfonamide Oxidation : CYP3A4-mediated.
  • Strategies for Half-Life Extension : Introduce electron-donating groups (e.g., -OCH3_3) to slow hydrolysis. In vivo studies in rodents (t1/2_{1/2} measurement via LC-MS/MS) and deuterium isotope labeling (e.g., replacing H with D at labile sites) are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.